Ytterbium(III) bromide hydrate

Solution chemistry Ion pairing THz spectroscopy

Ytterbium(III) bromide hydrate (YbBr₃·xH₂O, commonly obtained as the hexahydrate YbBr₃·6H₂O) is a water-soluble crystalline lanthanide halide prepared by dissolving ytterbium oxide in 40% hydrobromic acid. It serves as a critical precursor for anhydrous YbBr₃ via vacuum dehydration with ammonium bromide , and as a versatile ytterbium ion source for Lewis acid catalysis , near-infrared (NIR) perovskite optoelectronics , and advanced scintillator crystal growth.

Molecular Formula Br3H2OYb
Molecular Weight 430.77 g/mol
CAS No. 15163-03-8
Cat. No. B080229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYtterbium(III) bromide hydrate
CAS15163-03-8
Molecular FormulaBr3H2OYb
Molecular Weight430.77 g/mol
Structural Identifiers
SMILESO.[Br-].[Br-].[Br-].[Yb+3]
InChIInChI=1S/3BrH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3
InChIKeyMXYLXTAFQDIBHN-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ytterbium(III) Bromide Hydrate (CAS 15163-03-8): A Strategic Hydrated Rare-Earth Halide Intermediate for Precision Synthesis and Optoelectronics


Ytterbium(III) bromide hydrate (YbBr₃·xH₂O, commonly obtained as the hexahydrate YbBr₃·6H₂O) is a water-soluble crystalline lanthanide halide prepared by dissolving ytterbium oxide in 40% hydrobromic acid [1]. It serves as a critical precursor for anhydrous YbBr₃ via vacuum dehydration with ammonium bromide [1], and as a versatile ytterbium ion source for Lewis acid catalysis [2], near-infrared (NIR) perovskite optoelectronics [3], and advanced scintillator crystal growth [4]. Unlike the anhydrous form, the hydrate offers a well-defined stoichiometric starting point (hexahydrate), controllable dehydration behavior, and distinct ion-pairing stability in aqueous solution, enabling reproducible formulation across aqueous and non-aqueous synthetic pathways.

Why Anhydrous Ytterbium Halides and Triflates Cannot Be Interchanged with Ytterbium(III) Bromide Hydrate in Key Application Workflows


Substituting YbBr₃·xH₂O with anhydrous YbBr₃, ytterbium(III) chloride (YbCl₃·6H₂O), or ytterbium(III) triflate (Yb(OTf)₃) introduces distinct and potentially detrimental deviations in hydration-shell stability, catalytic activity hierarchies, and precursor reactivity. YbBr₃ exhibits fundamentally different aqueous ion-pairing behavior from YbCl₃: THz spectroscopy shows that YbBr₃ maintains a stable hydration environment without contact ion pair formation, whereas YbCl₃ promotes weak contact ion pairing at high concentrations [1]. In Lewis acid catalysis, YbBr₃ occupies a specific intermediate position in the activity ranking Yb(OTf)₃ > YbBr₃ > YbCl₃ > Yb(NO₃)₃ for cationic polymerization [2]. Furthermore, the controlled dehydration pathway from YbBr₃·6H₂O to anhydrous YbBr₃, which requires vacuum heating with ammonium bromide at ~300 °C [3], provides a purity advantage that cannot be replicated by directly sourcing anhydrous material of uncertain hydration history.

Ytterbium(III) Bromide Hydrate: Head-to-Head Quantitative Evidence for Differentiated Procurement Decisions


Superior Aqueous Hydration-Shell Stability of YbBr₃ vs. YbCl₃: THz Spectroscopic Evidence

In a direct head-to-head experimental comparison using THz absorption spectroscopy (30–400 cm⁻¹), aqueous YbBr₃ solutions exhibited no detectable changes in local hydration environment across the measured concentration range, while YbCl₃ solutions showed distinct spectral signatures of weak contact ion pair formation at elevated concentrations [1]. This was confirmed by complementary Raman measurements [1]. The absence of contact ion pairing in YbBr₃ indicates a more structurally persistent hydration shell, which directly impacts solution-phase reactivity and formulation consistency.

Solution chemistry Ion pairing THz spectroscopy Lanthanide coordination

YbBr₃ Hydrate as a Perovskite Precursor: First Demonstration of 12% NIR Photoluminescence Quantum Yield in Yb-Doped Cs₂AgSbBr₆ Films

Using YbBr₃ hydrate as the ytterbium precursor source in thermal evaporation co-deposition with CsBr, AgBr, and SbBr₃, NIR photoluminescence quantum yields (PLQY) of up to 12% were achieved for Yb-doped Cs₂AgSbBr₆ thin films for the first time [1]. This represents the first-ever report of measurable NIR PLQY in this lead-free double perovskite material system. In contrast, analogous films prepared without YbBr₃ (undoped Cs₂AgSbBr₆) exhibit no NIR luminescence, as the emission arises specifically from the Yb³⁺ ²F₅/₂ → ²F₇/₂ transition at ~990 nm [1]. The use of YbBr₃ hydrate, rather than anhydrous YbBr₃, is critical because the hydrate's DMSO solubility enables efficient precursor solution preparation for perovskite synthesis [2].

Perovskite optoelectronics Near-infrared luminescence Thin-film deposition Downconversion materials

Intermediate Lewis Acidity Ranking: YbBr₃ Hydrate Positioned Between Yb(OTf)₃ and YbCl₃ in Catalytic Polymerization Rate

In a comparative study of water-dispersible Lewis acid surfactant complexes (LASCs) for cationic emulsion polymerization of p-methoxystyrene, the reaction rate followed a clear anion-dependent hierarchy: Yb(OTf)₃ > YbBr₃ > YbCl₃ > Yb(NO₃)₃ [1]. YbBr₃ hydrate occupies a specific intermediate position, delivering faster polymerization kinetics than YbCl₃ while avoiding the significantly higher cost and moisture sensitivity of Yb(OTf)₃. This systematic ranking allows procurement decisions to be based on quantitative catalytic activity positioning rather than generic 'Lewis acidity' claims.

Lewis acid catalysis Cationic polymerization Reaction kinetics Catalyst selection

Lower Sublimation Enthalpy of YbBr₃ vs. YbCl₃: Implications for Vapor-Phase Deposition Processes

Knudsen effusion and torsion measurements of vapor pressures for YbCl₃ and YbBr₃ yielded standard sublimation enthalpies at 298 K of ΔsubH°(298 K) = 288 ± 6 kJ·mol⁻¹ for YbCl₃ versus ΔsubH°(298 K) = 285 ± 9 kJ·mol⁻¹ for YbBr₃ [1]. The temperature dependence of YbBr₃ vapor pressure is described by log(p/kPa) = (11.51 ± 0.20) − (14070 ± 300)/(T/K) over 891–1032 K [1]. This slightly lower sublimation enthalpy and distinct vapor pressure profile provide YbBr₃ with marginally higher volatility compared to YbCl₃ under identical thermal conditions, an advantage for physical vapor deposition and chemical vapor transport protocols where congruent sublimation is critical.

Vapor deposition Thermodynamics Thin-film growth Precursor volatility

High Dehydration Enthalpy (57.39 kJ·mol⁻¹) Enables Controlled Thermal Processing of YbBr₃·6H₂O to Anhydrous YbBr₃

The dehydration enthalpy of ytterbium bromide hexahydrate (YbBr₃·6H₂O) has been experimentally determined as 57.39 kJ·mol⁻¹, which is significantly higher than that of terbium bromide hexahydrate (TbBr₃·6H₂O: 34.93 kJ·mol⁻¹) and holmium bromide hydrate (HoBr₃·xH₂O: 42.40 kJ·mol⁻¹), but lower than yttrium bromide hydrate (YBr₃·xH₂O: 62.24 kJ·mol⁻¹) [1]. The well-defined dehydration to anhydrous YbBr₃ is achieved by mixing the hydrate with ammonium bromide and heating under vacuum at ~300 °C [2]. This relatively high dehydration enthalpy provides a broad thermal processing window, enabling precise control over the dehydration endpoint and minimizing the risk of premature oxybromide formation.

Thermal analysis Hydrate dehydration Precursor processing Purity control

CsYbBr₃ Scintillator Energy Resolution Benchmark: YbBr₃ Hydrate as Crystal Growth Precursor for NIR Scintillator Applications

Single crystals of Sm²⁺-doped CsYbBr₃, grown using YbBr₃ hydrate as the ytterbium source, were characterized for near-infrared scintillator performance alongside CsYbI₃:1%Sm and YbCl₂:1%Sm [1]. The study demonstrated that energy transfer from Yb²⁺ to Sm²⁺ occurs on a subnanosecond timescale in CsYbBr₃, and Sm²⁺ emission intensity remains stable between 78 K and 700 K [1]. While the highest light yield (30,000 ph/MeV with 7% energy resolution at 662 keV) was achieved with the iodide variant CsYbI₃:1%Sm, the bromide host CsYbBr₃ offers distinct advantages in scintillator applications requiring reduced hygroscopicity compared to iodide analogs, and its crystal growth protocols are well-established starting from YbBr₃ hydrate [2].

Scintillator materials Gamma spectroscopy Crystal growth Radiation detection

Optimal Procurement Scenarios: Where Ytterbium(III) Bromide Hydrate Delivers Verifiable Advantage


Aqueous Precursor Formulation Requiring Stable, Non-Ion-Pairing Ytterbium Speciation

When developing aqueous sol-gel, co-precipitation, or hydrothermal synthesis protocols, YbBr₃ hydrate ensures a structurally persistent hydration shell without contact ion pair formation, as confirmed by THz spectroscopy [1]. This contrasts directly with YbCl₃, which promotes contact ion pairing at elevated concentrations [1]. Procure YbBr₃ hydrate when aqueous solution stability and reproducible speciation are critical process parameters.

Lead-Free NIR Perovskite Thin-Film Deposition Using YbBr₃ as the Enabling Dopant Precursor

For physical vapor deposition of Yb-doped Cs₂AgSbBr₆ thin films targeting NIR downconversion, YbBr₃ hydrate is the demonstrated precursor achieving up to 12% NIR PLQY—the current state-of-the-art for this material system [2]. The hydrate's DMSO solubility facilitates precursor solution preparation [3], and no alternative ytterbium source has been shown to produce measurable NIR PLQY in this double perovskite platform.

Cost-Optimized Lewis Acid Catalysis in Cationic Polymerization Between Yb(OTf)₃ and YbCl₃ Performance Levels

YbBr₃ hydrate occupies a quantifiably intermediate position in catalytic activity for cationic emulsion polymerization, delivering faster kinetics than YbCl₃ while avoiding the premium cost of Yb(OTf)₃ [4]. This makes it the rational procurement choice for process development where catalytic performance must be balanced against raw material expenditure.

Controlled Thermal Dehydration to Anhydrous YbBr₃ for High-Purity Vapor Deposition or Crystal Growth

With a well-characterized dehydration enthalpy of 57.39 kJ·mol⁻¹ [5] and a proven protocol (NH₄Br mixing, vacuum heating at ~300 °C) [6], YbBr₃·6H₂O serves as the preferred starting material for generating anhydrous YbBr₃ of known provenance. Its lower sublimation enthalpy (285 ± 9 kJ·mol⁻¹ vs. 288 ± 6 for YbCl₃) [7] further supports its selection as a precursor for physical vapor transport and congruent sublimation processes.

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